tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride: is an organic compound with the molecular formula C12H24ClN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl azetidine-1-carboxylate with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring in the compound allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride
- tert-Butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2061980-64-9 |
---|---|
Molecular Formula |
C12H24ClN3O2 |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14;/h10,13H,4-9H2,1-3H3;1H |
InChI Key |
DCZFQYRVIXYDON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.